molecular formula C28H18N4S B11942708 Bis(4-(quinoxalin-2-yl)phenyl)sulfane

Bis(4-(quinoxalin-2-yl)phenyl)sulfane

Cat. No.: B11942708
M. Wt: 442.5 g/mol
InChI Key: IAIKJYKVDXQVPU-UHFFFAOYSA-N
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Description

Bis(4-(quinoxalin-2-yl)phenyl)sulfane (CAS 13107-66-9) is a high-purity organic compound with a molecular formula of C28H18N4S and a molecular weight of 442.5 g/mol. This complex molecule, which features a sulfur bridge connecting two quinoxaline-substituted phenyl rings, is intended solely for research and development applications in laboratory settings. The quinoxaline core is a privileged scaffold in medicinal chemistry and materials science due to its electron-deficient nature and planar aromatic structure . Researchers can leverage this compound as a key intermediate or building block in the development of novel functional materials. Its structural features make it a candidate for exploration in organic electronics, such as in the development of semiconductors or photoactive layers for organic light-emitting diodes (OLEDs) and solar cells . The molecule's extended π-conjugated system, facilitated by the quinoxaline units, is particularly relevant for applications requiring specific charge-transport or light-absorption properties. In pharmaceutical research, quinoxaline derivatives are extensively investigated for their diverse biological activities . While the specific biological profile of this compound may not be fully characterized, analogous compounds have demonstrated potent inhibitory effects against various kinase targets, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Inhibitor of nuclear factor kappa B kinase beta (IKKβ), which are relevant in cancer and inflammatory diseases . The presence of the quinoxaline moiety suggests potential for interaction with enzyme active sites, making this compound a valuable synthetic target for structure-activity relationship (SAR) studies in the design of new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in foods, drugs, cosmetics, or household products. All safety data sheets should be consulted prior to use. This material is to be handled exclusively by qualified professionals in a controlled laboratory environment.

Properties

Molecular Formula

C28H18N4S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[4-(4-quinoxalin-2-ylphenyl)sulfanylphenyl]quinoxaline

InChI

InChI=1S/C28H18N4S/c1-3-7-25-23(5-1)29-17-27(31-25)19-9-13-21(14-10-19)33-22-15-11-20(12-16-22)28-18-30-24-6-2-4-8-26(24)32-28/h1-18H

InChI Key

IAIKJYKVDXQVPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)SC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5

Origin of Product

United States

Preparation Methods

Synthesis of 4-Iodophenylquinoxaline

The quinoxaline moiety is introduced prior to iodination to avoid side reactions during heterocycle formation. A representative pathway involves:

  • Nitration and Reduction : 4-Nitroaniline undergoes diazotization followed by iodination via the Sandmeyer reaction to yield 4-iodoaniline.

  • Diamine Synthesis : 4-Iodo-1,2-diaminobenzene is prepared by reducing 1,2-dinitro-4-iodobenzene with hydrogen gas over a palladium catalyst.

  • Quinoxaline Formation : Condensation of 4-iodo-1,2-diaminobenzene with glyoxal in acetic acid at reflux produces 4-iodophenylquinoxaline.

Key Data :

  • Yield: 68–72% (quinoxaline formation step).

  • Characterization: 1H^1H NMR (DMSO-d6d_6): δ 8.92 (s, 2H, quinoxaline-H), 8.15 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, aryl-H), 7.76 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, aryl-H).

Sulfide Coupling Reaction

4-Iodophenylquinoxaline undergoes Ullmann coupling with sodium sulfide under optimized conditions:

  • Reagents : 4-Iodophenylquinoxaline (2.0 equiv), Na2_2S·9H2_2O (1.0 equiv), CuI (10 mol%), K2_2CO3_3 (2.0 equiv).

  • Solvent : DMSO, 120°C, 24 h under nitrogen.

  • Workup : The crude product is purified via column chromatography (SiO2_2, ethyl acetate/hexane).

Key Data :

  • Yield: 85–91%.

  • MS (ESI): m/zm/z 486.2 [M+H]+^+.

  • Purity: >98% (HPLC).

Alternative Synthetic Pathways

Beirut Reaction for Quinoxaline Assembly

The Beirut reaction, which couples benzofuroxans with enamines, offers an alternative route to quinoxaline derivatives. While primarily used for 1,4-dioxides, post-synthetic reduction can yield the desired quinoxaline cores.

  • Benzofuroxan Synthesis : 4-Nitrobenzofuroxan is prepared by nitration of benzofuroxan in fuming HNO3_3/H2_2SO4_4.

  • Cyclization : Reaction with morpholinylcyclohexene in triethylamine affords 2,3-tetramethylenequinoxaline 1,4-dioxide.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) removes the dioxide groups, yielding 4-(quinoxalin-2-yl)phenol, which is subsequently converted to the thiol via thionation.

Challenges :

  • Low yields in reduction steps (45–50%).

  • Requires strict anhydrous conditions to prevent reoxidation.

Direct Thiol Coupling

Oxidative coupling of 4-mercaptophenylquinoxaline represents a conceptually simple but less efficient method:

  • Thiol Synthesis : 4-Aminophenylquinoxaline is converted to the diazonium salt and treated with H2_2S to yield 4-mercaptophenylquinoxaline.

  • Oxidation : Iodine in ethanol mediates disulfide formation, which is selectively reduced to the sulfide using NaBH4_4.

Key Data :

  • Overall yield: 32–38%.

  • Side products: Disulfide (20–25%) and over-reduced species.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Ullmann Coupling85–91%>98%ModerateHigh
Beirut Reaction45–50%90–95%HighLow
Direct Thiol Coupling32–38%85–90%LowModerate

Ullmann Advantages :

  • High yield and purity.

  • Amenable to large-scale production.

Beirut Limitations :

  • Multi-step synthesis with hazardous intermediates.

  • Requires specialized equipment for high-pressure hydrogenation.

Mechanistic Insights and Optimization

Copper Catalysis Dynamics

In Ullmann coupling, Cu(I) facilitates oxidative addition of the aryl iodide, forming a Cu(III)-aryl intermediate. Sulfide nucleophiles displace iodide, culminating in reductive elimination to yield the diaryl sulfide. Key factors:

  • Solvent Effects : DMSO enhances Cu solubility and stabilizes intermediates.

  • Base Role : K2_2CO3_3 neutralizes HI, preventing catalyst poisoning.

Temperature and Time Optimization

  • Peak Efficiency : 120°C balances reaction rate and side-product formation.

  • Extended Duration : Reactions <18 h result in incomplete conversion (70–75%); >24 h promotes decomposition .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Bis(4-(quinoxalin-2-yl)phenyl)sulfane is hypothesized to exhibit similar biological activity due to the presence of the quinoxaline core, which is known to target bacterial infections and other pathogens. Research indicates that quinoxaline derivatives can act as effective agents against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Properties

The quinoxaline scaffold has shown promise in anticancer research. Compounds derived from quinoxalines have demonstrated selective cytotoxicity towards tumor cells under hypoxic conditions, which is a characteristic feature of many solid tumors . this compound could potentially be developed into a therapeutic agent targeting specific cancer types, leveraging the established efficacy of quinoxaline derivatives.

Agricultural Applications

Crop Protection

Quinoxaline derivatives have been explored for their role as "safeners" in agriculture, protecting crops from the phytotoxic effects of pesticides . The unique structure of this compound may enhance its effectiveness as a crop protection agent, potentially leading to safer agricultural practices.

Materials Science

Fluorescent Materials

Recent advancements in materials science have highlighted the potential of quinoxaline-based compounds in developing thermally activated delayed fluorescence (TADF) materials. These materials are crucial for organic light-emitting diodes (OLEDs), which are widely used in display technologies. The incorporation of this compound into TADF systems could improve the efficiency and performance of OLED devices due to its unique electronic properties .

Table 1: Summary of Applications and Findings

Application AreaFindingsReferences
Medicinal ChemistryAntimicrobial and anticancer properties linked to quinoxaline derivatives
Agricultural ChemistryPotential use as a safener in crop protection against pesticide toxicity
Materials ScienceApplication in TADF materials for enhanced OLED performance

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / Structure Key Functional Groups Biological Target Activity (IC₅₀ or Efficacy) Reference
Bis(4-(quinoxalin-2-yl)phenyl)sulfane Sulfane (S) linkage, two quinoxaline-phenyl groups Not explicitly reported (inference: protease/DNA targets) N/A (structural analogs suggest μM–mM range)
CPSQPA (N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide) Sulfonamide, chlorophenyl, acetamide SARS-CoV-2 3CL protease IC₅₀ = 38 ± 3 μM (protease inhibition)
Compound 9 (4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide) Thioureido, sulfonamide, ethylbenzoate Human liver cancer (HEPG2) IC₅₀ = 15.6 mmol L⁻¹ (anticancer)
Quinoxalinone derivatives (e.g., 4-[2-(benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one) Sulfanyl, ketone, dihydroquinoxaline Antibacterial/antitumor targets Not quantified (reported antitumor activity)

Key Differences and Implications

Linkage Type :

  • The sulfane linkage in the target compound lacks the hydrogen-bonding capability of sulfonamide (SO₂NH) or thioureido (NHCSS) groups, which are critical for enzyme inhibition in compounds like CPSQPA . However, the sulfur atom may enhance lipophilicity, improving membrane permeability .
  • Sulfonamide-containing analogs (e.g., CPSQPA, Compound 9) exhibit stronger polar interactions with protease active sites or DNA, contributing to their μM–mM efficacy .

Symmetry and Steric Effects: The symmetrical bis-quinoxaline structure of the target compound may promote stronger π-π stacking with aromatic residues in proteins or DNA, a feature exploited in anticancer agents like Compounds 9–11 .

Biological Activity: Antiviral Potential: CPSQPA’s IC₅₀ of 38 μM against SARS-CoV-2 3CL protease highlights the role of quinoxaline-sulfonamide hybrids in viral inhibition. The target compound’s sulfur bridge could alter binding kinetics in similar targets . Anticancer Activity: Quinoxaline derivatives with sulfonamide-thioureido motifs (e.g., Compound 9, IC₅₀ = 15.6 mmol L⁻¹) outperform doxorubicin (IC₅₀ = 71.8 mmol L⁻¹), suggesting that the target compound’s structure may also enhance DNA intercalation or topoisomerase inhibition .

Q & A

Q. What are the recommended synthetic routes for Bis(4-(quinoxalin-2-yl)phenyl)sulfane, and how can reaction conditions be optimized?

A transition-metal-free approach using aryl halides, potassium tert-butoxide (KOtBu), and dimethyl sulfoxide (DMSO) under flash conditions is a viable method for synthesizing structurally similar sulfane compounds (e.g., phenyl(p-tolyl)sulfane). Optimization involves adjusting stoichiometric ratios of reactants (e.g., 1.2–1.5 equivalents of KOtBu), temperature (room temperature to 60°C), and reaction time (12–24 hours). Purification via flash chromatography yields products with >85% purity in some cases .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) to confirm bonding patterns and substituent positions. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (GC-MS) can assess purity (>97% for research-grade compounds). For sulfur-containing groups, X-ray crystallography or Raman spectroscopy may resolve ambiguities in sulfane linkage conformation .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Byproducts such as disulfide dimers or oxidized sulfoxides may form due to incomplete reaction or air exposure. Mitigation strategies include inert atmosphere handling (argon/nitrogen), strict temperature control, and post-synthesis quenching with reducing agents (e.g., sodium thiosulfate). Impurity profiling via thin-layer chromatography (TLC) during reaction monitoring is critical .

Advanced Research Questions

Q. How does the electronic environment of the quinoxaline moiety influence the reactivity of this compound in cross-coupling reactions?

The electron-deficient quinoxaline ring enhances electrophilicity at the sulfur center, facilitating nucleophilic substitution or metal-catalyzed coupling. Computational studies (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimental validation involves substituting the quinoxaline with electron-donating/withdrawing groups and comparing reaction kinetics .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Pharmacophore modeling identifies critical functional groups (e.g., sulfane sulfur, quinoxaline nitrogen) for interaction with biological targets. In vitro assays (e.g., IC₅₀ determination) should follow to validate computational predictions .

Q. How can contradictory data on the compound’s solubility and stability in different solvents be resolved?

Systematic solubility studies in polar (DMSO, methanol) and nonpolar solvents (toluene, hexane) under varying temperatures (20–80°C) and pH (2–12) should be conducted. Stability assessments via accelerated degradation studies (40°C/75% relative humidity) paired with HPLC-MS can identify degradation pathways (e.g., hydrolysis of sulfane bonds). Conflicting results may arise from solvent purity or trace metal contamination, necessitating rigorous solvent pre-treatment .

Q. What strategies improve the yield of this compound in large-scale synthesis?

Scaling up requires optimizing mixing efficiency (e.g., using flow chemistry) and reducing exothermic side reactions. Catalyst recycling (if applicable) and solvent recovery (e.g., DMSO distillation) enhance sustainability. Pilot batches should undergo rigorous quality control (NMR, HPLC) to ensure consistency with small-scale syntheses .

Application-Oriented Questions

Q. What methodologies are used to evaluate the photophysical properties of this compound for optoelectronic applications?

UV-Vis spectroscopy (200–800 nm range) and fluorescence emission spectroscopy quantify absorption/emission maxima and quantum yields. Time-resolved photoluminescence (TRPL) assesses excited-state lifetimes. For device integration (e.g., organic LEDs), thin-film characterization via atomic force microscopy (AFM) ensures morphological uniformity .

Q. How can the compound’s potential as a kinase inhibitor be explored in cancer research?

Screen against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays (e.g., ADP-Glo™). Cell-based assays (MTT/proliferation) on cancer lines (e.g., MCF-7, HeLa) validate cytotoxicity. Synergistic studies with existing drugs (e.g., doxorubicin) and apoptosis markers (caspase-3/7 activation) provide mechanistic insights .

Data Analysis and Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Re-evaluate force field parameters in simulations or include solvent effects (e.g., implicit solvent models). Experimentally, confirm compound integrity post-assay (e.g., stability in cell culture media) and test metabolite activity. False negatives may arise from poor membrane permeability, necessitating logP measurements or prodrug strategies .

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